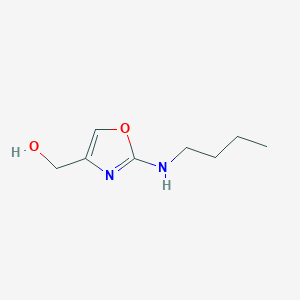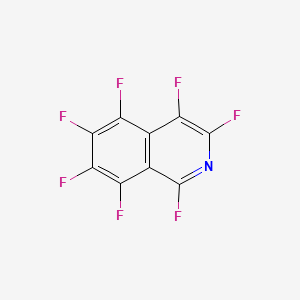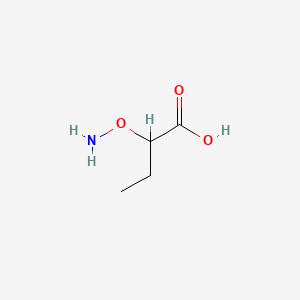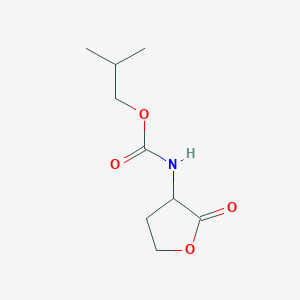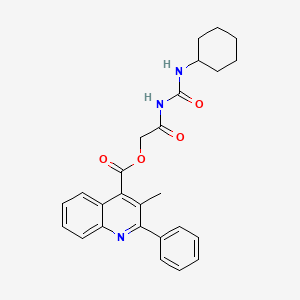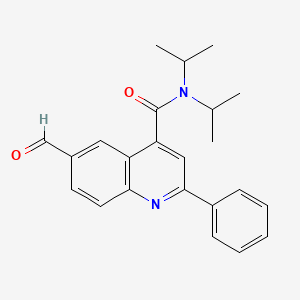![molecular formula C27H24N8O4 B12898926 8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine CAS No. 478015-68-8](/img/structure/B12898926.png)
8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Pyrido[3,4-b]indole Core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Coupling Reactions: The pyrido[3,4-b]indole core is then coupled with a phenylamine derivative using a palladium-catalyzed cross-coupling reaction.
Nucleoside Formation: The final step involves the formation of the nucleoside structure, which is achieved through glycosylation reactions using protected sugar derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and purine moieties.
Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.
Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines from nitro groups.
Scientific Research Applications
8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmacology: It is investigated for its potential therapeutic effects in various diseases, including cancer and viral infections.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole: A simpler structure that forms the core of the compound.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Another derivative with potential medicinal applications.
Uniqueness
The uniqueness of 8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one lies in its complex structure, which combines multiple functional groups and allows for diverse interactions with biological targets
Properties
CAS No. |
478015-68-8 |
|---|---|
Molecular Formula |
C27H24N8O4 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-pyrido[3,4-b]indol-9-ylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C27H24N8O4/c28-26-32-24-23(25(38)33-26)31-27(35(24)22-11-20(37)21(13-36)39-22)30-14-5-7-15(8-6-14)34-18-4-2-1-3-16(18)17-9-10-29-12-19(17)34/h1-10,12,20-22,36-37H,11,13H2,(H,30,31)(H3,28,32,33,38)/t20-,21+,22+/m0/s1 |
InChI Key |
GSQYJJBAZXOVTD-BHDDXSALSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)N5C6=CC=CC=C6C7=C5C=NC=C7)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)N5C6=CC=CC=C6C7=C5C=NC=C7)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




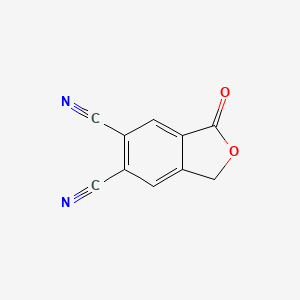

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)
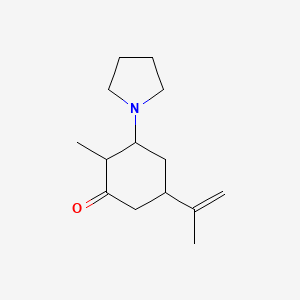
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
